Gefitinib
Overview
Description
Gefitinib, also known as ZD1839, is a cancer medication that interferes with the growth and spread of cancer cells in the body . It is used to treat non-small cell lung cancer and sometimes used to treat cancer that has spread to other parts of the body . Gefitinib selectively targets the mutant proteins in malignant cells .
Synthesis Analysis
Gefitinib synthesis involves several steps including cyclization, monodemethylation, acetylation, ammoniation, and chlorination . Some derivatives of gefitinib were synthesized by N-alkylation and phase transfer catalysis . An efficient and commercially viable process for the synthesis of gefitinib has been reported .Molecular Structure Analysis
Gefitinib is an orally active selective inhibitor of epidermal growth factor receptor tyrosine kinase . It exists in two polymorphic forms, a stable form I and a metastable form II . Both of the forms belong to the triclinic P-1 space group .Chemical Reactions Analysis
Gefitinib is known to interact with other proteins in the extracellular region of the cell membrane to drive intracellular signaling . These interactions are influenced by treatment with EGF ligand and its specific kinase inhibitor, gefitinib . A total of 18 tentative metabolites of gefitinib were identified in human plasma .Physical And Chemical Properties Analysis
Gefitinib is a well-tolerated treatment for advanced NSCLC . The most common adverse events are skin reaction and diarrhea, both of which are generally mild, noncumulative, and manageable . Other side effects such as interstitial lung disease and liver toxicity are less common but can be serious .Scientific Research Applications
Metabolism and Bioactivation
- Metabolomic Analysis of Gefitinib : A study by (Liu et al., 2015) investigated the metabolic pathways of Gefitinib, identifying 34 metabolites and adducts, including novel aldehydes and iminium. This research aids in understanding the mechanism of adverse effects and predicting drug-drug interactions.
Drug Delivery Systems
- Redox-responsive Hyaluronic Acid-functionalized Graphene Oxide Nanosheets for Gefitinib Delivery : A study by (Liu et al., 2018) demonstrated the use of nanographene oxide (NGO) decorated with hyaluronic acid for targeted delivery of Gefitinib in lung cancer treatment, showing enhanced stability and efficacy.
Brain Distribution and Efflux Mechanisms
- Distribution of Gefitinib to the Brain : (Agarwal et al., 2010) studied the effect of P-glycoprotein and breast cancer resistance protein on the distribution of Gefitinib to the central nervous system, revealing significant limitations in brain distribution, with implications for brain tumor therapy.
Nanoparticle-Based Antitumor Effects
- Antitumor Effect of Gefitinib Nanoparticles : (Ni et al., 2017) created Gefitinib-loaded nanoparticles, finding enhanced antitumor effects and reduced side effects in lung cancer, demonstrating the potential of nanotechnology in improving Gefitinib's therapeutic profile.
Role in Combination Therapy
- Synergism with Resveratrol in Gefitinib-resistant NSCLC Cells : (Zhu et al., 2015) showed that resveratrol could synergize with Gefitinib to inhibit proliferation in resistant non-small cell lung cancer cells, suggesting a potential combination therapy approach.
Modulation of Signaling Pathways
- miR-128 and Gefitinib Resistance in Lung Cancer Stem Cells : Research by (Jiang et al., 2016) indicated that miR-128 enhances the sensitivity of lung cancer stem cells to Gefitinib by modulating the c-met/PI3K/AKT pathway.
Clinical Efficacy in Lung Cancer
- Review of Gefitinib in Advanced Non-Small Cell Lung Cancer : A comprehensive review by (Dhillon, 2015) discussed the efficacy, safety, and tolerability of Gefitinib in treating non-small cell lung cancer, highlighting its role as a first-line treatment option.
Cardiotoxicity and Molecular Mechanisms
Cardiotoxicity of Gefitinib : (Korashy et al., 2016) explored the cardiotoxic effects of Gefitinib in vivo and in vitro, revealing its role in inducing cardiac apoptotic cell death and oxidative stress pathways.
Role of PTEN/Akt/FoxO3a Pathway in Gefitinib-Induced Cardiotoxicity : (Alhoshani et al., 2020) identified the modulation of the PTEN/Akt/FoxO3a pathway and the formation of reactive metabolites as mechanisms behind Gefitinib's cardiotoxic effects.
Off-Target Effects and Metabolic Pathways
- Off-Target Identification and Metabolic Pathways : (Verma et al., 2016) used a systems biology approach to identify off-targets of Gefitinib, providing insights into its side effects and novel metabolic pathways.
Pharmacokinetics and Metabolism
Pharmacokinetic Analysis in NSCLC Patients : (Wang et al., 2020) conducted a detailed pharmacokinetic study of Gefitinib in non-small-cell lung cancer patients, shedding light on its metabolism and potential toxicity pathways.
Chapter on Gefitinib : (Rahman et al., 2014) offered a comprehensive overview of Gefitinib, including its solubility, synthesis methods, spectroscopy analysis, and pharmacokinetics.
Future Directions
Gefitinib has shown significant advantages in being more effective, safer, and more stable . The combination therapy using gefitinib and various anticancer molecules of natural and synthetic origin has shown an improved anticancer profile . Future research is expected to focus on overcoming drug resistance and improving the therapeutic efficacy of gefitinib .
properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClFN4O3/c1-29-20-13-19-16(12-21(20)31-8-2-5-28-6-9-30-10-7-28)22(26-14-25-19)27-15-3-4-18(24)17(23)11-15/h3-4,11-14H,2,5-10H2,1H3,(H,25,26,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGALLCVXEZPNRQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)OCCCN4CCOCC4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClFN4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8041034 | |
Record name | Gefitinib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8041034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
446.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Gefitinib | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014462 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Sparingly soluble (
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Record name | Gefitinib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00317 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Gefitinib | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014462 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Gefitinib is an inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase that binds to the adenosine triphosphate (ATP)-binding site of the enzyme. EGFR is often shown to be overexpressed in certain human carcinoma cells, such as lung and breast cancer cells. Overexpression leads to enhanced activation of the anti-apoptotic Ras signal transduction cascades, subsequently resulting in increased survival of cancer cells and uncontrolled cell proliferation. Gefitinib is the first selective inhibitor of the EGFR tyrosine kinase which is also referred to as Her1 or ErbB-1. By inhibiting EGFR tyrosine kinase, the downstream signaling cascades are also inhibited, resulting in inhibited malignant cell proliferation. | |
Record name | Gefitinib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00317 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Gefitinib | |
CAS RN |
184475-35-2 | |
Record name | Gefitinib | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=184475-35-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Gefitinib [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0184475352 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Gefitinib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00317 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Gefitinib | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759856 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Gefitinib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8041034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Gefitinib | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | GEFITINIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S65743JHBS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | Gefitinib | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014462 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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